Cas no 2137567-64-5 (N-(2-aminoethyl)-N-benzyl-2-(3,4-dihydroxyphenyl)acetamide)

N-(2-aminoethyl)-N-benzyl-2-(3,4-dihydroxyphenyl)acetamide is a synthetic amide derivative featuring a catechol moiety and a benzyl-substituted aminoethyl group. Its structural design combines phenolic and amine functionalities, making it a versatile intermediate for pharmaceutical and biochemical research. The catechol group enhances metal-chelating and antioxidant properties, while the aminoethyl side chain improves solubility and reactivity for further derivatization. This compound is particularly useful in studies involving dopamine-related pathways, enzyme inhibition, or as a precursor for bioactive molecules. Its well-defined structure and functional group diversity facilitate applications in medicinal chemistry, particularly in the development of neuroactive or metal-binding agents. High purity grades ensure reproducibility in experimental settings.
N-(2-aminoethyl)-N-benzyl-2-(3,4-dihydroxyphenyl)acetamide structure
2137567-64-5 structure
Product name:N-(2-aminoethyl)-N-benzyl-2-(3,4-dihydroxyphenyl)acetamide
CAS No:2137567-64-5
MF:C17H20N2O3
Molecular Weight:300.352304458618
CID:6585387
PubChem ID:165849016

N-(2-aminoethyl)-N-benzyl-2-(3,4-dihydroxyphenyl)acetamide 化学的及び物理的性質

名前と識別子

    • 2137567-64-5
    • EN300-732965
    • N-(2-aminoethyl)-N-benzyl-2-(3,4-dihydroxyphenyl)acetamide
    • インチ: 1S/C17H20N2O3/c18-8-9-19(12-13-4-2-1-3-5-13)17(22)11-14-6-7-15(20)16(21)10-14/h1-7,10,20-21H,8-9,11-12,18H2
    • InChIKey: UPUUYSWAFMHPEY-UHFFFAOYSA-N
    • SMILES: O=C(CC1C=CC(=C(C=1)O)O)N(CCN)CC1C=CC=CC=1

計算された属性

  • 精确分子量: 300.14739250g/mol
  • 同位素质量: 300.14739250g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 4
  • 重原子数量: 22
  • 回転可能化学結合数: 6
  • 複雑さ: 345
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 86.8Ų
  • XLogP3: 1.2

N-(2-aminoethyl)-N-benzyl-2-(3,4-dihydroxyphenyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-732965-0.05g
N-(2-aminoethyl)-N-benzyl-2-(3,4-dihydroxyphenyl)acetamide
2137567-64-5 95.0%
0.05g
$707.0 2025-03-11
Enamine
EN300-732965-0.5g
N-(2-aminoethyl)-N-benzyl-2-(3,4-dihydroxyphenyl)acetamide
2137567-64-5 95.0%
0.5g
$809.0 2025-03-11
Enamine
EN300-732965-0.25g
N-(2-aminoethyl)-N-benzyl-2-(3,4-dihydroxyphenyl)acetamide
2137567-64-5 95.0%
0.25g
$774.0 2025-03-11
Enamine
EN300-732965-0.1g
N-(2-aminoethyl)-N-benzyl-2-(3,4-dihydroxyphenyl)acetamide
2137567-64-5 95.0%
0.1g
$741.0 2025-03-11
Enamine
EN300-732965-1.0g
N-(2-aminoethyl)-N-benzyl-2-(3,4-dihydroxyphenyl)acetamide
2137567-64-5 95.0%
1.0g
$842.0 2025-03-11
Enamine
EN300-732965-2.5g
N-(2-aminoethyl)-N-benzyl-2-(3,4-dihydroxyphenyl)acetamide
2137567-64-5 95.0%
2.5g
$1650.0 2025-03-11
Enamine
EN300-732965-10.0g
N-(2-aminoethyl)-N-benzyl-2-(3,4-dihydroxyphenyl)acetamide
2137567-64-5 95.0%
10.0g
$3622.0 2025-03-11
Enamine
EN300-732965-5.0g
N-(2-aminoethyl)-N-benzyl-2-(3,4-dihydroxyphenyl)acetamide
2137567-64-5 95.0%
5.0g
$2443.0 2025-03-11

N-(2-aminoethyl)-N-benzyl-2-(3,4-dihydroxyphenyl)acetamide 関連文献

N-(2-aminoethyl)-N-benzyl-2-(3,4-dihydroxyphenyl)acetamideに関する追加情報

Introduction to N-(2-aminoethyl)-N-benzyl-2-(3,4-dihydroxyphenyl)acetamide (CAS No. 2137567-64-5)

N-(2-aminoethyl)-N-benzyl-2-(3,4-dihydroxyphenyl)acetamide, a compound with the CAS number 2137567-64-5, represents a significant advancement in the field of pharmaceutical chemistry and biochemistry. This compound has garnered considerable attention due to its unique structural properties and potential therapeutic applications. The molecular structure of N-(2-aminoethyl)-N-benzyl-2-(3,4-dihydroxyphenyl)acetamide incorporates several key functional groups that contribute to its biological activity and make it a promising candidate for further research and development.

The compound's name highlights several critical features that are essential for understanding its chemical behavior and potential applications. The presence of an aminoethyl group at the N-position suggests a role in hydrogen bonding and interaction with biological targets, while the benzyl group provides steric hindrance and influences the compound's solubility and metabolic stability. The acetamide moiety at the 2-position introduces a polar functional group that can enhance binding affinity to biological receptors. Additionally, the (3,4-dihydroxyphenyl) group is a key pharmacophore that has been extensively studied for its antioxidant, anti-inflammatory, and anticancer properties.

Recent research in the field of medicinal chemistry has demonstrated the importance of multifunctional compounds that can target multiple pathways simultaneously. N-(2-aminoethyl)-N-benzyl-2-(3,4-dihydroxyphenyl)acetamide fits well within this paradigm, as its structural features allow it to interact with various biological targets. Studies have shown that compounds containing the (3,4-dihydroxyphenyl) moiety exhibit significant activity against several diseases, including neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The aminoethyl and benzyl groups further enhance its potential by modulating its pharmacokinetic properties and improving bioavailability.

In vitro studies have revealed that N-(2-aminoethyl)-N-benzyl-2-(3,4-dihydroxyphenyl)acetamide demonstrates potent inhibitory effects on various enzymes and receptors associated with inflammation and oxidative stress. For instance, research indicates that this compound can inhibit the activity of lipoxygenase and cyclooxygenase enzymes, which are key mediators of inflammation. Furthermore, its ability to scavenge reactive oxygen species has been attributed to the presence of the (3,4-dihydroxyphenyl) group, which is known for its strong antioxidant properties.

The pharmacological profile of N-(2-aminoethyl)-N-benzyl-2-(3,4-dihydroxyphenyl)acetamide also suggests potential applications in treating metabolic disorders. Preliminary studies have shown that this compound can modulate lipid metabolism by inhibiting cholesterol synthesis and promoting fatty acid oxidation. These effects are particularly relevant in the context of obesity and type 2 diabetes, where dysregulation of lipid metabolism plays a critical role. The compound's ability to interact with nuclear receptors such as PPARα and PPARγ further supports its potential as a therapeutic agent for metabolic diseases.

The synthesis of N-(2-aminoethyl)-N-benzyl-2-(3,4-dihydroxyphenyl)acetamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps include the formation of the amide bond between the aminoethyl group and the benzyl acetamide backbone, followed by functionalization of the phenolic groups with hydroxyl moieties. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high selectivity and efficiency in these transformations.

The analytical characterization of this compound has been performed using state-of-the-art techniques including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These methods have confirmed the structural integrity of N-(2-aminoethyl)-N-benzyl-2-(3,4-dihydroxyphenyl)acetamide and provided valuable insights into its conformational dynamics. Additionally, computational studies using molecular modeling techniques have helped elucidate its binding interactions with biological targets.

The potential therapeutic applications of N-(2-aminoethyl)-N-benzyl-2-(3,4-dihydroxyphenyl)acetamide extend beyond inflammation and metabolic disorders. Emerging evidence suggests that this compound may also have neuroprotective effects, making it a candidate for treating neurodegenerative diseases. The ability of the (3,4-dihydroxyphenyl) group to cross the blood-brain barrier and interact with neurotransmitter systems has opened new avenues for research in neurology.

In conclusion, N-(2-aminoethyl)-N-benzyl-2-(3,4-dihydroxyphenyl)acetamide (CAS No. 2137567-64-5) is a multifunctional compound with significant potential in pharmaceutical applications. Its unique structural features make it an attractive candidate for further research in areas such as anti-inflammatory therapy, metabolic disorders, and neurodegenerative diseases. The ongoing studies aimed at elucidating its mechanism of action and optimizing its pharmacological properties are expected to yield valuable insights into its therapeutic potential.

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